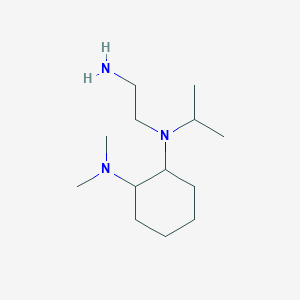

N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine

Descripción general

Descripción

N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine is a chemical compound with a complex structure that includes multiple functional groups. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with cyclohexane-1,2-diamine

Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic reactions under controlled conditions to ensure high yield and purity. The use of specific catalysts and solvents can optimize the reaction process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

Substitution: Substitution reactions can occur at different positions on the cyclohexane ring, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various alkyl halides and strong acids can be used to facilitate substitution reactions.

Major Products Formed:

Oxidation Products: Alcohols, ketones, and carboxylic acids.

Reduction Products: Amines and alcohols.

Substitution Products: Alkylated derivatives of the cyclohexane ring.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of complex molecules. Biology: It can serve as a ligand in biological studies, interacting with various biomolecules. Medicine: Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets. The aminoethyl group can form hydrogen bonds, while the isopropyl and dimethyl groups can engage in hydrophobic interactions. These interactions can influence biological pathways and chemical processes.

Comparación Con Compuestos Similares

N-(2-Aminoethyl)ethanolamine: Used as a building block for fabric softeners and surfactants.

Tris(2-aminoethyl)amine: Another compound with multiple aminoethyl groups, used in various chemical applications.

This compound's versatility and reactivity make it a valuable asset in scientific research and industrial applications. Its unique structure and properties continue to drive innovation and discovery in various domains.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine is a compound with significant biological activity due to its structure, which includes a cyclohexane ring and multiple amine groups. This article explores its synthesis, biological mechanisms, and potential applications in various fields.

Chemical Structure and Properties

The compound's IUPAC name is 2-N-(2-aminoethyl)-1-N,1-N,2-N-trimethylcyclohexane-1,2-diamine. Its molecular formula is with a molecular weight of approximately 227.39 g/mol. The structural configuration allows for various interactions with biological targets, particularly through hydrogen bonding and electrostatic interactions.

Synthesis

The synthesis typically involves the reaction of cyclohexane-1,2-diamine with 2-chloro-N,N-dimethylethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the electrophilic carbon of the chloroethylamine.

Synthetic Route

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Cyclohexane-1,2-diamine + 2-chloro-N,N-dimethylethylamine | Basic medium |

| 2 | Nucleophilic substitution | Elevated temperature |

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The aminoethyl group facilitates binding through hydrogen bonds, while the cyclohexane ring enhances structural rigidity, improving binding affinity.

Interaction with Biological Targets

- Enzymatic Activity : The compound can inhibit or activate specific enzymes by fitting into their active sites.

- Receptor Binding : It may interact with various receptors, influencing signal transduction pathways.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various biological applications:

Anticancer Activity

Research indicates that derivatives of similar compounds exhibit anticancer properties by inducing oxidative stress in cancer cells. The ability to generate reactive oxygen species (ROS) is critical for this activity.

Antimicrobial Properties

Compounds structurally related to this compound have shown antimicrobial effects against various pathogens by disrupting cell membranes or inhibiting vital metabolic processes.

Case Studies

-

Antitumor Effects : A study demonstrated that a related compound induced apoptosis in cancer cell lines by generating ROS and disrupting mitochondrial function.

- Study Findings :

- Cell Line: MCF-7 (breast cancer)

- IC50: 15 µM after 48 hours of treatment.

- Mechanism: Increased ROS levels led to mitochondrial membrane potential loss.

- Study Findings :

-

Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Staphylococcus aureus.

- Study Findings :

- Minimum Inhibitory Concentration (MIC): 32 µg/mL.

- Mechanism: Inhibition of cell wall synthesis and disruption of membrane integrity.

- Study Findings :

Propiedades

IUPAC Name |

2-N-(2-aminoethyl)-1-N,1-N-dimethyl-2-N-propan-2-ylcyclohexane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N3/c1-11(2)16(10-9-14)13-8-6-5-7-12(13)15(3)4/h11-13H,5-10,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQRHQPOPDTDMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)C1CCCCC1N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601141144 | |

| Record name | 1,2-Cyclohexanediamine, N1-(2-aminoethyl)-N2,N2-dimethyl-N1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601141144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353965-54-4 | |

| Record name | 1,2-Cyclohexanediamine, N1-(2-aminoethyl)-N2,N2-dimethyl-N1-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353965-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanediamine, N1-(2-aminoethyl)-N2,N2-dimethyl-N1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601141144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.